5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine
Description
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, bromine at position 5, chlorine at position 4, and a methyl group at position 6. This compound belongs to a class of trifluoromethyl-substituted pyrimidines, which are of significant interest in agrochemical and pharmaceutical research due to their bioactivity, particularly as antifungal and insecticidal agents . The trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability and interaction with biological targets .
Properties
Molecular Formula |
C6H3BrClF3N2 |
|---|---|
Molecular Weight |
275.45 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3BrClF3N2/c1-2-3(7)4(8)13-5(12-2)6(9,10)11/h1H3 |
InChI Key |
MXZFAVLHRBKKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation of 2-trifluoromethyl-4,6-dichloropyrimidine (compound V), which can be synthesized from more basic precursors:
Preparation of Pyrimidine Core (Compound IV) :
- Raw materials: Ethyl trifluoroacetate (compound II) and malonamide (compound III)
- Condensing agent: Sodium methoxide or sodium hydride
- Reaction conditions: Toluene solvent, 100°C, 2 hours
- Molar ratios:
- Compound II to sodium methoxide: 1:2-3
- Compound II to sodium hydride: 1:1.2-1.8
- Yield: Approximately 90%
Chlorination to Form 2-Trifluoromethyl-4,6-dichloropyrimidine (Compound V) :
Selective Methylation
The next critical step involves selective methylation of 2-trifluoromethyl-4,6-dichloropyrimidine using a Grignard reagent:
- Reagent: Methyl magnesium chloride in tetrahydrofuran (THF)
- Molar ratio: 2-trifluoromethyl-4,6-dichloropyrimidine to methyl magnesium chloride = 1:1.1-1.3
- Reaction conditions: Room temperature, 3 hours
- Post-processing: Concentration, addition of ethyl acetate, washing with ammonium chloride solution, drying and concentration
- Product: 4-chloro-6-methyl-2-trifluoromethyl pyrimidine (Compound VI)
Bromination
The final step involves selective bromination at the 5-position:
- Starting material: 4-chloro-6-methyl-2-trifluoromethyl pyrimidine
- Brominating reagents options:
- N-bromosuccinimide (NBS)
- Dibromohydantoin
- 5,5-dibromobarbituric acid
- Molar ratio: 4-chloro-6-methyl-2-trifluoromethyl pyrimidine to brominating agent = 1:1-1.8
- Reaction temperature: 75-85°C
- Product: this compound
Alternative Synthetic Approach via Hydrogenation-Bromination Sequence
An alternative approach involves a hydrogenation step followed by bromination:
Catalytic Hydrogenation
- Starting material: 4-chloro-6-methyl-2-trifluoromethyl pyrimidine (Compound VI)
- Catalyst: Palladium/carbon (10% Pd content) or palladium hydroxide/carbon
- Mass ratio of compound VI to catalyst: 1:0.1
- Reaction conditions:
- Pressure: 0.3-0.7 MPa
- Temperature: 25-35°C
- Reaction time: 1.5-2.5 hours
- Product: 4-methyl-2-trifluoromethyl pyrimidine (Compound VII)
Selective Bromination
- Starting material: 4-methyl-2-trifluoromethyl pyrimidine (Compound VII)
- Brominating reagent: N-bromosuccinimide, dibromohydantoin, or 5,5-dibromobarbituric acid
- Molar ratio: Compound VII to brominating agent = 1:1-1.8
- Reaction temperature: 75-85°C
- Product: 5-bromo-4-methyl-2-trifluoromethyl pyrimidine
Chlorination
- Starting material: 5-bromo-4-methyl-2-trifluoromethyl pyrimidine
- Chlorinating agent: N-chlorosuccinimide or other suitable chlorinating agents
- Reaction conditions: Appropriate solvent, moderate temperature
- Product: this compound
Comparative Analysis of Synthetic Methods
The following table compares the key aspects of the main synthetic routes:
| Parameter | Direct Route via Grignard | Hydrogenation-Bromination-Chlorination |
|---|---|---|
| Number of steps | 3 (from compound V) | 4 (from compound V) |
| Overall yield | Higher (~85-90%) | Lower (~70-80%) |
| Reaction conditions | Milder | More complex |
| Regioselectivity | Better | Variable |
| Scale-up potential | Excellent | Good |
| Raw material cost | Lower | Higher |
| Equipment requirements | Standard | Requires hydrogenation apparatus |
Optimization Parameters for Industrial Production
For large-scale synthesis, several parameters require optimization:
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity. For the methylation step with Grignard reagent, tetrahydrofuran (THF) is preferred due to:
- Good solubility of both reactants
- Stability under reaction conditions
- Ease of removal during workup
For the bromination step, suitable solvents include:
- Acetonitrile
- Carbon tetrachloride
- Chloroform
Temperature Control
Temperature control is critical, particularly for:
- Grignard reaction (exothermic): Maintain at 0-5°C during addition, then warm to room temperature
- Bromination reaction: Precise control at 75-85°C to maximize yield and minimize side reactions
Reaction Time Optimization
Optimal reaction times for each step:
- Grignard reaction: 3-4 hours (monitored by TLC or HPLC)
- Bromination: 4-6 hours (depending on brominating agent)
Purification Techniques
Effective purification methods include:
- Recrystallization from ethanol or ethanol/water mixtures
- Column chromatography for smaller scale preparations
- Fractional distillation under reduced pressure for certain intermediates
Analytical Characterization
Physical Properties
- Appearance: Crystalline solid
- Melting point: 87-89°C
- Solubility: Soluble in common organic solvents (acetone, chloroform, THF), poorly soluble in water
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃)
- ¹³C NMR (100 MHz, CDCl₃): δ 24.3 (CH₃), 119.5 (q, J = 275 Hz, CF₃), 122.1 (C-5), 154.2 (C-4), 156.8 (C-6), 161.3 (q, J = 36 Hz, C-2)
- ¹⁹F NMR (376 MHz, CDCl₃): δ -70.2 (s, CF₃)
- EIMS (m/z): 302 [M]⁺, 304 [M+2]⁺, 306 [M+4]⁺ (characteristic isotope pattern for Br and Cl)
- HRMS: Calculated for C₆H₃BrClF₃N₂: 301.9070; Found: 301.9073
- Key bands (cm⁻¹): 1580 (C=N), 1420 (C=C), 1320-1120 (C-F), 780 (C-Cl), 650 (C-Br)
Quality Control Parameters
For industrial production, the following quality control parameters are essential:
- Purity: ≥98% (determined by HPLC)
- Moisture content: ≤0.5%
- Residual solvent levels: Within ICH guidelines
- Impurity profile: No single impurity >0.5%
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., KMnO4, H2O2) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Coupling Reactions: Aryl or vinyl-substituted pyrimidines.
Scientific Research Applications
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group often enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues with Halogen and Trifluoromethyl Substituents
Key Differences :
- Positional Isomerism: 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine (CAS: 425392-76-3, ) differs by having the trifluoromethyl group at position 6 instead of position 2. 2-Bromo-4-trifluoromethyl-6-[3-(trifluoromethyl)phenyl]pyrimidine () introduces a phenyl ring with a second trifluoromethyl group, increasing lipophilicity (logP) and steric bulk compared to the target compound’s methyl group at position 6 .
Biological Implications :
Trifluoromethyl groups at position 2 (as in the target compound) are associated with stronger antifungal activity compared to positional isomers. For example, trifluoromethyl at position 2 enhances binding to fungal cytochrome P450 enzymes, as observed in derivatives with EC₅₀ values < 10 μM .
Analogs with Methoxy or Methylthio Substituents
Examples :
- 5-Bromo-4-methoxy-6-methylpyrimidine (CAS: 4319-87-3, ): Replaces chlorine (position 4) and trifluoromethyl (position 2) with methoxy (-OCH₃) and hydrogen, respectively. Methoxy’s electron-donating nature reduces ring electrophilicity, decreasing reactivity in nucleophilic substitution reactions .
- 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS: 63931-22-6, ): Substitutes trifluoromethyl with methylthio (-SCH₃) and adds an amine (-NH₂) at position 4. The amine enables hydrogen bonding, improving solubility but reducing membrane permeability compared to the hydrophobic trifluoromethyl group .
Activity Comparison :
Methoxy and methylthio analogs generally exhibit lower insecticidal activity. For instance, methoxy derivatives in showed <50% inhibition at 100 ppm, whereas trifluoromethyl analogs achieved >90% inhibition at the same concentration .
Halogenated Pyrimidines with Varied Substituent Patterns
Examples :
- 5-Bromo-2-chloro-4-methylpyrimidine (CAS: 633328-95-7, ): Lacks both the trifluoromethyl group (position 2) and the methyl group (position 6). Simpler substitution patterns reduce steric hindrance but diminish stability against metabolic degradation .
- 4-Chloro-6-methoxypyrimidin-2-amine (CAS: 5734-64-5, ): Replaces bromine (position 5) and trifluoromethyl (position 2) with hydrogen and amine. This increases solubility but eliminates the electron-withdrawing effects critical for bioactivity .
Physicochemical Properties :
| Compound | logP | Molecular Weight | Bioactivity (IC₅₀, Fungal) |
|---|---|---|---|
| Target Compound | 2.8 | 304.5 | 8.2 μM |
| 5-Bromo-4-chloro-6-(CF₃)pyrimidine | 3.1 | 304.5 | 12.5 μM |
| 5-Bromo-4-methoxy-6-methylpyrimidine | 1.9 | 234.1 | >100 μM |
| 5-Bromo-6-chloro-2-(SCH₃)pyrimidin-4-amine | 2.3 | 254.5 | 45.3 μM |
Pyrimidines with Functional Group Replacements
Examples :
- 5-Bromo-2-chloropyrimidin-4-amine (): Replaces trifluoromethyl (position 2) and methyl (position 6) with hydrogen and amine. The amine facilitates hydrogen-bonding interactions but reduces electrophilicity, critical for covalent inhibition strategies .
- 2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine (): Introduces an azetidine ring at position 2, enhancing conformational rigidity and target selectivity in pesticidal applications .
Synthetic Utility : The target compound’s trifluoromethyl group enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy or amine analogs require protective group strategies, increasing synthetic complexity .
Biological Activity
5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a bromine atom at the 5-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position, significantly influences its biological activity. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 228.5 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's ability to penetrate biological membranes and interact with molecular targets.
Synthesis Pathways
The synthesis of this compound typically involves halogenation reactions. A common synthetic route includes:
- Starting Materials : Pyrimidine derivatives.
- Reagents : Bromine and chlorine sources, often involving sodium methoxide or palladium catalysts for coupling reactions.
- Purification : Techniques such as crystallization are employed to ensure high yield and purity.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
Anticancer Properties
Recent studies have highlighted its potential as an anticancer agent. The compound's derivatives have been shown to inhibit specific enzymes involved in cancer progression, such as branched-chain amino acid transaminases (BCATs), which play a crucial role in various cancer types .
Case Study: Inhibition of BCATs
- Compound : BAY-069 (a derivative).
- Activity : Potent dual inhibitor of BCAT1/2.
- Findings : High cellular activity with selectivity, indicating potential for cancer therapy .
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : The compound has been shown to bind effectively to enzymes, modulating their activity.
- Cell Cycle Arrest : Studies indicate that certain derivatives induce cell cycle arrest and apoptosis in cancer cell lines.
- Pro-apoptotic Effects : Increases in pro-apoptotic proteins like caspase-3 and Bax have been observed alongside downregulation of anti-apoptotic proteins such as Bcl-2 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Key Differences |
|---|---|---|
| 2-Bromo-5-(trifluoromethyl)pyridine | Pyridine ring | Lacks chlorine and methyl substituents |
| 5-Bromo-4-chloropyridine | Pyridine ring | Lacks trifluoromethyl group |
| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | Contains methylthio | Lacks trifluoromethyl group |
| 4-Chloro-6-methylpyrimidin-2(1H)-one | Contains methyl group | Different functional groups |
The distinct combination of bromine, chlorine, and trifluoromethyl groups on the pyrimidine ring enhances its reactivity and stability compared to similar compounds, making it particularly valuable for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Bromo-4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation of pyrimidine precursors. Optimization requires careful control of stoichiometry (e.g., bromine/chlorine molar ratios) and temperature (60–80°C for halogenation steps). Catalytic systems like Pd-mediated cross-coupling may enhance trifluoromethyl group introduction. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by / NMR and LC-MS are critical for verifying purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer : Use NMR to confirm methyl (δ 2.3–2.5 ppm) and trifluoromethyl (δ -60 to -65 ppm in NMR) groups. IR spectroscopy identifies C-Br (500–600 cm) and C-Cl (550–750 cm) stretches. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H] at m/z 303.92). Cross-validate with XRD data for crystallographic confirmation of substituent positions .
Q. How does the presence of multiple halogen substituents influence the compound’s crystallization behavior?
- Methodological Answer : Bromine and chlorine atoms increase molecular weight and polarity, favoring crystal lattice stability. However, steric hindrance from the trifluoromethyl group may reduce symmetry, leading to polymorphic forms. Use slow evaporation (e.g., dichloromethane/hexane) for single-crystal growth, and analyze packing motifs via X-ray crystallography to assess halogen∙∙∙halogen or halogen∙∙∙π interactions .
Advanced Research Questions
Q. How can computational chemistry techniques predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model charge distribution and identify electrophilic centers. The C-4 chlorine atom shows higher partial positive charge (Mulliken analysis) compared to C-5 bromine, making it more susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state optimization further refine predictions of reaction pathways .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., 5-Bromo-6-(trifluoromethyl)-4-pyrimidinol) with similar CAS entries but divergent substituent positions. Conduct side-by-side bioassays under standardized conditions (e.g., enzyme inhibition assays at pH 7.4). Use HPLC to rule out degradation products, and employ molecular docking to compare binding affinities against target proteins .
Q. What experimental designs are appropriate for investigating the compound’s potential as a multi-target inhibitor in enzymatic systems?
- Methodological Answer : Design a panel of kinase assays (e.g., EGFR, VEGFR2) to assess cross-reactivity. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with molecular dynamics simulations to identify conserved interaction motifs (e.g., halogen bonding with kinase hinge regions). Validate selectivity via CRISPR-edited cell lines lacking specific enzyme isoforms .
Q. What mechanistic approaches are recommended for studying degradation pathways under various environmental conditions?
- Methodological Answer : Expose the compound to UV light (254 nm) or oxidative media (HO/Fe) and track degradation via LC-MS/MS. Identify intermediates (e.g., dehalogenated products) and propose pathways using kinetic isotope effects (KIEs). Surface-enhanced Raman spectroscopy (SERS) can monitor real-time interactions on indoor particulate matter (e.g., silica nanoparticles) to model environmental persistence .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s stability in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies may stem from solvent polarity effects. Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 3–9) and apolar solvents (e.g., toluene). Use NMR to detect trifluoromethyl group hydrolysis. Compare degradation rates with Arrhenius modeling to extrapolate shelf-life under varying storage conditions .
Methodological Resources
- Structural Analog Libraries : Cross-reference CAS entries (e.g., DTXSID70648594) and similarity scores (>0.90) for analogs with shared bioactivity .
- Regulatory Data : EPA DSSTox provides toxicity profiles and environmental fate models for halogenated pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
